molecular formula C17H19Cl2NO B5167609 N-(2,3-dichlorophenyl)-1-adamantanecarboxamide

N-(2,3-dichlorophenyl)-1-adamantanecarboxamide

Cat. No.: B5167609
M. Wt: 324.2 g/mol
InChI Key: FZPNRXOFVLUXHD-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-1-adamantanecarboxamide: is a chemical compound that belongs to the class of adamantane derivatives This compound is characterized by the presence of a 2,3-dichlorophenyl group attached to an adamantane carboxamide structure Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-1-adamantanecarboxamide typically involves the reaction of 2,3-dichloroaniline with 1-adamantanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dichlorophenyl)-1-adamantanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2,3-dichlorophenyl)-1-adamantanecarboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials with enhanced properties .

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structural similarity to other bioactive adamantane derivatives suggests that it may exhibit antiviral, antibacterial, or antifungal activities .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Adamantane derivatives are known to interact with various biological targets, making them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and advanced materials. Its stability and rigidity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in viral replication, thereby exhibiting antiviral properties. Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its potential neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: N-(2,3-dichlorophenyl)-1-adamantanecarboxamide is unique due to the combination of the adamantane core and the dichlorophenyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and rigidity, which are not observed in the similar compounds listed above. Additionally, the presence of both the adamantane and dichlorophenyl moieties may contribute to its potential biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c18-13-2-1-3-14(15(13)19)20-16(21)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPNRXOFVLUXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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